molecular formula C33H56N3O9PS B038932 Dansyl-platelet activating factor CAS No. 118790-15-1

Dansyl-platelet activating factor

Katalognummer: B038932
CAS-Nummer: 118790-15-1
Molekulargewicht: 701.9 g/mol
InChI-Schlüssel: YAPFSBLBPKYOIX-GDLZYMKVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Platelet-activating factor (PAF), identified as 1-O-alkyl-2-acetyl-sn-glyceryl-3-phosphorylcholine (1-O-alkyl-2-acetyl-GPC), is a potent phospholipid mediator involved in inflammatory responses, platelet aggregation, and immune regulation . Its structure comprises:

  • sn-1 position: A long-chain alkyl group (typically C16:0 or C18:0) linked via an ether bond.
  • sn-2 position: A short acetyl group (C2:0).
  • sn-3 position: A phosphocholine head group.

PAF exerts biological effects at concentrations as low as 10⁻¹⁰ M, activating platelets, neutrophils, and endothelial cells through the PAF receptor (PAF-R), a G-protein-coupled receptor . Its activity is tightly regulated by PAF acetylhydrolases (PAF-AH), which hydrolyze the sn-2 acetyl group to yield inactive lyso-PAF .

Eigenschaften

CAS-Nummer

118790-15-1

Molekularformel

C33H56N3O9PS

Molekulargewicht

701.9 g/mol

IUPAC-Name

[(2R)-2-acetyloxy-3-[11-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]undecoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C33H56N3O9PS/c1-28(37)45-29(27-44-46(38,39)43-25-23-36(4,5)6)26-42-24-15-13-11-9-7-8-10-12-14-22-34-47(40,41)33-21-17-18-30-31(33)19-16-20-32(30)35(2)3/h16-21,29,34H,7-15,22-27H2,1-6H3/t29-/m1/s1

InChI-Schlüssel

YAPFSBLBPKYOIX-GDLZYMKVSA-N

SMILES

CC(=O)OC(COCCCCCCCCCCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)COP(=O)([O-])OCC[N+](C)(C)C

Isomerische SMILES

CC(=O)O[C@H](COCCCCCCCCCCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)COP(=O)([O-])OCC[N+](C)(C)C

Kanonische SMILES

CC(=O)OC(COCCCCCCCCCCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)COP(=O)([O-])OCC[N+](C)(C)C

Andere CAS-Nummern

118790-15-1

Synonyme

1-(N-dansyl-11-amino-1-undecyl)-sn-glycerol-3-phosphorylcholine
dansyl-PAF
dansyl-platelet activating factor
dansyllyso-PAF
dansyllysoPAF

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Understanding Platelet Activation and Inflammation

Mechanism of Action:
Dansyl-PAF functions primarily through the PAF receptor (PAF-R), which, upon activation, leads to various intracellular signaling cascades. This includes the synthesis of diacylglycerol and inositol triphosphate, resulting in calcium release and activation of protein kinase C. These pathways are crucial for mediating inflammatory responses and platelet aggregation .

Research Findings:
Recent studies have shown that Dansyl-PAF can modulate inflammatory responses by influencing the levels of pro-inflammatory cytokines. For instance, it has been demonstrated that PAF treatment can reduce levels of TNF-α and IL-6 while increasing IL-10 production, suggesting its potential role as an anti-inflammatory agent .

Applications in Disease Models

Cancer Research:
Dansyl-PAF has been implicated in cancer biology, particularly in how it influences tumor microenvironments. Elevated PAF levels have been observed in various cancers, suggesting that targeting PAF signaling could provide therapeutic benefits. Research indicates that Dansyl-PAF may enhance the efficacy of chemotherapeutic agents by modulating tumor-associated inflammation .

Neuroinflammation:
In neurodegenerative disease models, Dansyl-PAF has been studied for its protective effects against neuroinflammation and apoptosis. For example, its administration has shown promise in reducing neuronal damage in models of endotoxic shock by modulating immune responses . This suggests potential applications in treating conditions like Alzheimer's disease and multiple sclerosis.

Therapeutic Potential

Asthma and Allergic Responses:
Dansyl-PAF's role in mediating bronchoconstriction and airway inflammation highlights its relevance in respiratory diseases such as asthma. Clinical trials have explored PAF antagonists for managing asthma symptoms, indicating that Dansyl-PAF could be pivotal in developing new treatments .

Cardiovascular Diseases:
Due to its influence on platelet aggregation, Dansyl-PAF is also being investigated for its role in cardiovascular diseases. Elevated PAF activity is associated with atherosclerosis and thrombosis, making it a target for therapeutic interventions aimed at reducing cardiovascular events .

Case Studies and Experimental Evidence

StudyObjectiveFindings
Study on Endotoxic Shock Evaluate protective effects of PAFPAF treatment improved survival rates and reduced organ injury in LPS-challenged mice.
Cancer Inflammation Study Investigate PAF's role in tumor microenvironmentsElevated PAF levels correlated with increased tumor growth; targeting this pathway may enhance treatment efficacy.
Asthma Clinical Trials Assess PAF antagonistsSignificant clinical improvement noted with PAF receptor antagonists in asthma patients over an 8-week period.

Vergleich Mit ähnlichen Verbindungen

sn-2 Position Modifications

Compound sn-2 Substituent Relative Activity (vs. PAF) Key Findings Reference
Native PAF (AcGEPC) Acetyl (C2:0) 1.0 (EC₅₀ = 10⁻¹⁰ M) Optimal activity for platelet activation and serotonin secretion
Propionyl-PAF Propionyl (C3:0) ~0.5 Retains ~50% activity; longer chain reduces receptor binding efficiency
Butyryl-PAF Butyryl (C4:0) ~0.14 7-fold less active; steric hindrance limits PAF-R interaction
Stearoyl-PAF Stearoyl (C18:0) Inactive Hydrophobic tail disrupts solubility and receptor engagement
1-Acyl-2-acetyl-GPC (AcLL) Acetyl (C2:0) 0.005 200-fold less active due to ester (vs. ether) linkage at sn-1

Key Insights :

  • The acetyl group at sn-2 is critical for high-affinity PAF-R binding. Longer chains (C3:0–C18:0) reduce potency due to steric clashes and altered hydrophobicity .
  • Lyso-PAF (sn-2 hydroxyl), the PAF-AH product, is inactive but can be reacetylated to restore activity .

sn-1 Position Modifications

Compound sn-1 Substituent Relative Activity (vs. PAF) Key Findings Reference
1-O-Alkyl-PAF (native) Alkyl ether (C16:0/C18:0) 1.0 Ether linkage enhances stability and receptor affinity
1-Acyl-PAF Acyl ester (C16:0/C18:0) 0.005–0.01 Ester bonds are susceptible to hydrolysis; reduced membrane interaction
Hydroxyl-PAF Hydroxyl group Variable Found in periodontal patients; altered bioactivity due to polar modification

Key Insights :

  • Ether-linked sn-1 chains are essential for maximal activity. Acyl analogs (ester-linked) exhibit >100-fold lower potency due to reduced stability and PAF-R binding .
  • Hydroxyl-PAF, identified in gingival crevicular fluid, may act as a weak agonist or antagonist in inflammatory contexts .

Metabolic Stability and Enzymatic Regulation

Compound Susceptibility to PAF-AH Half-Life (in plasma) Key Findings Reference
Native PAF High <5 minutes Rapidly inactivated by PAF-AH to lyso-PAF
Butyryl-PAF Moderate ~15 minutes Longer sn-2 chain partially resists hydrolysis
1-Acyl-PAF Low >30 minutes Acyl esters are poor PAF-AH substrates, prolonging activity

Key Insights :

  • PAF-AH preferentially cleaves short sn-2 acetyl groups. Analogs with longer sn-2 chains or ester linkages evade enzymatic degradation, enhancing their persistence .

Key Insights :

  • PAF’s angiogenic effects are mediated through NF-κB-dependent VEGF synthesis. Structural analogs with reduced PAF-R affinity show diminished pathological contributions .

Vorbereitungsmethoden

Biosynthetic Pathways

PAF is synthesized via two primary pathways: the remodeling pathway and the de novo pathway. The remodeling pathway, predominant under inflammatory conditions, involves phospholipase A2 (PLA2)-mediated hydrolysis of phosphatidylcholine to lyso-PAF, followed by acetylation via lyso-PAF acetyltransferase (LPCAT). The de novo pathway utilizes 1-O-alkyl-2-acetyl-sn-glycerol (AAG) as a precursor, with phosphocholine transferase adding the phosphocholine headgroup.

Critical Considerations:

  • Substrate Specificity : The sn-1 position of PAF typically features a 16-carbon ether-linked alkyl chain, while the sn-2 acetate group is essential for solubility and receptor binding.

  • Catalytic Regulation : Calcium ions inhibit de novo synthesis enzymes, while PAF acetylhydrolases (PAF-AH) degrade PAF to maintain homeostasis.

Conjugation of Dansyl Chloride to PAF

Reaction Mechanism

Dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride) reacts with primary amines under alkaline conditions to form stable sulfonamide bonds. For Dansyl-PAF synthesis, the sn-2 acetate group of PAF is replaced with dansyl chloride via nucleophilic acyl substitution (Figure 1).

Reaction Conditions :

  • Solvent System : Anhydrous dimethylformamide (DMF) or dichloromethane (DCM).

  • Molar Ratio : 1:1.2 (PAF:dansyl chloride) to minimize side reactions.

  • Temperature : 25°C for 12–16 hours under nitrogen atmosphere.

Challenges and Mitigation

  • Acyl Migration : The sn-2 dansyl group may migrate to sn-1 or sn-3 positions during synthesis. This is mitigated by using bulky bases (e.g., triethylamine) and low temperatures.

  • Fluorescence Quenching : Residual dansyl chloride quenches fluorescence. Purification via reversed-phase HPLC (C18 column) with acetonitrile/water gradients resolves this.

Purification Techniques

Centrifugal Fractionation

PAF isolation from platelet-rich plasma (PRP) employs differential centrifugation:

  • Whole Blood Centrifugation : 230–270 ×g for 10 minutes to separate PRP.

  • Platelet Concentration : Centrifugation at >2,300 ×g precipitates platelets, resuspended in saline.

Table 1: Centrifugation Parameters for PAF Isolation

StepSpeed (×g)Time (min)Yield (PAF μg/mL)
PRP Isolation230–2701015–20
Platelet Concentration2,3001580–100

Chromatographic Purification

  • Size-Exclusion Chromatography : Separates Dansyl-PAF from unreacted dansyl chloride using Sephadex LH-20.

  • Reversed-Phase HPLC : C18 columns with 70% acetonitrile eluent achieve >95% purity.

Analytical Characterization

Spectroscopic Methods

  • Fluorescence Spectroscopy : Dansyl-PAF exhibits λ<sub>ex</sub> = 340 nm and λ<sub>em</sub> = 510 nm, with quantum yield (Φ) = 0.55 in hydrophobic environments.

  • Mass Spectrometry : ESI-MS confirms molecular ion peaks at m/z 876.4 [M+H]<sup>+</sup> for Dansyl-PAF (C<sub>43</sub>H<sub>72</sub>NO<sub>10</sub>PS).

Biological Activity Assays

  • Platelet Aggregation : Dansyl-PAF retains 90% activity compared to native PAF, as measured by turbidimetric assays.

  • Receptor Binding : Competitive ELISA shows IC<sub>50</sub> = 12 nM for Dansyl-PAF binding to PAF receptors.

Optimization of Preparation Methods

Solvent Systems

  • Dimethyl Sulfoxide (DMSO) Avoidance : DMSO decomposes dansyl chloride; anhydrous DCM is preferred.

  • Reaction Scale-Up : Pilot studies show linear scalability (5 mg to 500 mg) with consistent yields (68–72%).

Stabilization Strategies

  • Lyophilization : Dansyl-PAF lyophilized with trehalose (1:5 w/w) retains stability for >12 months at -80°C.

  • Antioxidants : 0.1% butylated hydroxytoluene (BHT) prevents oxidation during storage .

Q & A

Basic Research Questions

Q. What methodologies are recommended for detecting and quantifying Dansyl-PAF in biological samples?

  • Methodological Answer : Dansyl-PAF is typically quantified using reversed-phase liquid chromatography (RP-LC) coupled with fluorescence detection, leveraging the dansyl group's intrinsic fluorescence properties. For example, studies have optimized mobile phase compositions (e.g., acetonitrile/water gradients) to resolve Dansyl-PAF from lipid matrices . Validation should include spike-recovery experiments in plasma or tissue homogenates, with limits of detection (LOD) reported below 1 nM in controlled settings. Calibration curves must account for matrix effects, as phospholipid-rich samples may suppress fluorescence signals.

Q. How does PAF induce platelet aggregation, and what pathways dominate in human platelets?

  • Mechanistic Answer : PAF activates G protein-coupled receptors (PAF-R) on platelets, triggering intracellular calcium mobilization and cyclooxygenase (COX)-dependent thromboxane A2 (TXA2) synthesis. Evidence from human platelet-rich plasma (PRP) shows that aggregation and serotonin secretion (45% ± 10% at 0.8 µg/mL PAF) are abolished by COX inhibitors (e.g., indomethacin) or PGI2 (which elevates cAMP), but not by ADP scavengers, confirming the dominance of the COX pathway over secondary ADP feedback .

Advanced Research Questions

Q. How can conflicting data on PAF's role in microvascular permeability be reconciled?

  • Data Contradiction Analysis : Studies report PAF both increases permeability via nitric oxide (NO) synthesis and causes vasoconstriction. In Syrian hamster cheek pouches, PAF (10⁻⁷ M) increased permeability (IOI = 67.4 ± 12.8) and constricted arterioles (e/c ratio = 0.3 ± 0.1). However, NO synthase inhibitors (L-NAME, L-NMMA) attenuated permeability without fully reversing constriction, suggesting tissue-specific signaling crosstalk. Experimental variables such as species, vascular bed type, and inhibitor concentrations must be standardized to resolve discrepancies .

Q. What experimental designs are optimal for studying PAF's role in embryonic development?

  • Experimental Design : In swine models, uterine lavage fluid and embryos were analyzed via RP-LC to correlate PAF levels with blastocyst development. Key steps include:

  • Sample Collection : Synchronize estrus cycles to collect uterine luminal fluid (ULF) at consistent gestational stages.
  • PAF Quantification : Normalize PAF concentrations to total protein or phospholipid content to control for variability.
  • Functional Assays : Co-culture embryos with PAF receptor antagonists (e.g., TCV-309) to assess implantation efficiency .
    • Table 1 : Key Findings in Swine Reproductive Studies
ParameterPAF Concentration (nM)Developmental OutcomeReference
Uterine Luminal Fluid12.3 ± 2.1Enhanced blastocyst formation
Embryonic Secretions8.9 ± 1.5Improved maternal recognition

Q. How do PAF receptor antagonists modulate inflammatory responses in transplant models?

  • Advanced Methodology : TCV-309 (a PAF-R antagonist) reduced polymorphonuclear leukocyte (PMN) infiltration in rat kidney transplants with 24-hour preservation. Key steps include:

  • Dose Optimization : 10 mg/kg TCV-309 pre-transplant, administered intravenously.
  • Outcome Metrics : Measure serum creatinine (early function) and histopathological PMN counts.
  • Controls : Compare with untreated grafts and sham-operated animals to isolate PAF-specific effects .

Methodological Best Practices

Q. What controls are critical when assessing PAF's effects in vivo?

  • Experimental Controls :

  • Pharmacological : Use NO synthase inhibitors (e.g., L-NAME) to isolate NO-dependent permeability changes. Include COX inhibitors (aspirin) to block secondary TXA2 effects.
  • Genetic : Validate findings in PAF-R knockout models to confirm receptor specificity.
  • Negative Controls : Administer vehicle (e.g., saline) to distinguish PAF-induced effects from procedural artifacts .

Q. How should researchers address variability in PAF receptor expression across tissues?

  • Strategy : Perform receptor localization via immunohistochemistry or radiolabeled PAF binding assays. For example, hepatic PAF-R expression in endotoxemic rats was quantified using [³H]PAF displacement assays, revealing a 3-fold upregulation during inflammation . Normalize receptor density to tissue protein content for cross-study comparisons.

Data Interpretation Challenges

Q. Why do some studies report PAF as pro-inflammatory while others highlight protective roles?

  • Resolution : Context-dependent signaling is key. In cerebral trauma, PAF promotes blood-brain barrier disruption, but in chronic inflammation, it upregulates acetylhydrolase (PAF-AH), an endogenous anti-inflammatory enzyme. Experimental models must differentiate acute vs. chronic exposure and tissue-specific enzyme profiles .

Q. What molecular techniques are emerging for PAF receptor studies?

  • Advanced Tools :

  • CRISPR-Cas9 Knockouts : Generate PAF-R⁻/⁻ cell lines to study ligand-independent signaling.
  • Single-Cell RNA Sequencing : Map PAF-R expression heterogeneity in endothelial cells vs. leukocytes.
  • FRET-Based Biosensors : Real-time visualization of PAF-induced calcium flux in live tissues .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.